

(S)-Sunvozertinib in EGFR Exon 20 NSCLC: A Comparative Analysis

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Compound of Interest

Compound Name: (S)-Sunvozertinib

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A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and experimental protocols of **(S)-Sunvozertinib** and its alternatives in non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations.

This guide provides a detailed comparison of **(S)-sunvozertinib** with other approved and standard-of-care treatments for patients with non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations who have progressed on or after platinum-based chemotherapy. The data presented is compiled from publicly available clinical trial results to inform ongoing research and development in this therapeutic area.

Efficacy and Safety Comparison

The following tables summarize the key efficacy and safety data from the pivotal clinical trials of **(S)-sunvozertinib** (WU-KONG1), amivantamab (CHRYSLIS), and mobocertinib (Phase 1/2 study) in the target patient population.

Efficacy Data

Treatment (Trial)	Dosage	Patient Population (n)	Objective Response Rate (ORR)	Duration of Response (DoR)	Progression-Free Survival (PFS)
(S)-Sunvozertinib (WU-KONG1B)[1][2]	200 mg once daily	85	45.9%	11.1 months	8.4 months
	300 mg once daily	107	45.8%	9.8 months	6.9 months
Amivantamab (CHRYSALIS)[3][4][5]	1050 mg (<80 kg) or 1400 mg (≥80 kg) IV weekly for 4 weeks, then every 2 weeks	81	40%	11.1 months	8.3 months
Mobocertinib (Phase 1/2)[6][7][8]	160 mg once daily	114	28%	17.5 months	7.3 months
Platinum-Based Chemotherapy (Various)[8][9]	Standard regimens	N/A	~20-39%	~4-6 months	~4-7 months

Safety and Tolerability

Treatment	Common Treatment-Related Adverse Events (TRAEs) (Grade ≥3)	Discontinuation Rate due to TRAEs
(S)-Sunvozertinib (200 mg)[1]	Diarrhea (2.2%), Increased creatine phosphokinase (6.6%)	4.4%
(S)-Sunvozertinib (300 mg)[1]	Diarrhea (18.0%), Increased creatine phosphokinase (12.6%)	7.2%
Amivantamab[3]	Rash, Infusion-related reactions, Paronychia, Hypokalemia (5%)	4%
Mobocertinib[7]	Diarrhea (21%), Rash	4% (due to diarrhea and nausea)

Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below. For complete details, referring to the full trial protocols is recommended.

(S)-Sunvozertinib: WU-KONG1 (NCT03974022)[2][10][11][12][13]

- Study Design: A Phase 1/2, open-label, multicenter study with dose-escalation and expansion cohorts. Part B was a pivotal Phase 2 study assessing two dose levels.
- Inclusion Criteria: Patients aged 18 years or older with histologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented EGFR exon 20 insertion mutation, who had progressed on or after at least one line of platinum-based chemotherapy. Patients were required to have an ECOG performance status of 0 or 1 and at least one measurable lesion as per RECIST v1.1.
- Dosing and Administration: **(S)-Sunvozertinib** was administered orally once daily at doses of 200 mg or 300 mg in the expansion cohorts.

- Efficacy Assessment: Tumor response was evaluated by an Independent Review Committee (IRC) according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1) [1][3][6][10].
- Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events version 5.0 (CTCAE v5.0) [7][11][12][13][14].

Amivantamab: CHRYSALIS (NCT02609776)[4][19][20][21][22]

- Study Design: A Phase 1, open-label, multicenter, dose-escalation and dose-expansion study.
- Inclusion Criteria: Patients with advanced NSCLC. The expansion cohort included patients with EGFR exon 20 insertion mutations who had progressed on platinum-based chemotherapy.
- Dosing and Administration: Amivantamab was administered intravenously. The recommended Phase 2 dose was 1050 mg for patients weighing less than 80 kg and 1400 mg for patients weighing 80 kg or more, given weekly for the first 4 weeks and then every 2 weeks.
- Efficacy Assessment: The primary endpoint was overall response rate, assessed by investigators and an IRC based on RECIST v1.1.
- Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, graded using CTCAE.

Mobocertinib: Phase 1/2 Study (NCT02716116)[8][9][19][23][24][25][26]

- Study Design: A Phase 1/2, open-label, multicenter, dose-escalation and expansion study.
- Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.

- Dosing and Administration: Mobocertinib was administered orally at a dose of 160 mg once daily.
- Efficacy Assessment: The primary endpoint was the confirmed objective response rate as assessed by an IRC according to RECIST v1.1.
- Safety Assessment: Adverse events were monitored and graded using CTCAE.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the EGFR signaling pathway and the mechanisms of action for **(S)-sunvozertinib**, amivantamab, and mobocertinib.



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Caption: EGFR signaling pathway and drug mechanisms.

(S)-Sunvozertinib and mobocertinib are small molecule tyrosine kinase inhibitors (TKIs) that bind to the intracellular kinase domain of the mutated EGFR, thereby blocking downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK that drive cell proliferation and survival[7][15][16]. Amivantamab is a bispecific antibody that targets both the EGFR and MET

extracellular domains, inhibiting ligand binding and receptor signaling, and also mediating antibody-dependent cell-mediated cytotoxicity[3][13].

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